Bis(aminomethyl)norbornane
Overview
Description
Bis(aminomethyl)norbornane is a chemical compound with the molecular formula C9H18N2 . It is a mixture of isomers . It is used as a monomer in the synthesis of bio-compatible materials .
Physical And Chemical Properties Analysis
Bis(aminomethyl)norbornane is a liquid at 20 degrees Celsius . It has a molecular weight of 154.26 . The compound has a refractive index of 1.51 . Its specific gravity is 1.00 .Scientific Research Applications
“Bis(aminomethyl)norbornane” is a chemical substance with the CAS RN: 56602-77-8 . It is used in the synthesis of certain materials . One specific application mentioned is as a raw material for Polyimide Synthesis . Polyimides are a type of polymer that are known for their exceptional thermal stability, good chemical resistance, excellent insulating properties, and high mechanical strength. They are used in a variety of applications including electronics, automotive, aerospace, and medical devices.
“Bis(aminomethyl)norbornane” is a chemical substance with the CAS RN: 56602-77-8 . It is used in the synthesis of certain materials . One specific application mentioned is as a raw material for Polyimide Synthesis . Polyimides are a type of polymer that are known for their exceptional thermal stability, good chemical resistance, excellent insulating properties, and high mechanical strength. They are used in a variety of applications including electronics, automotive, aerospace, and medical devices.
Safety And Hazards
Bis(aminomethyl)norbornane is classified as dangerous . It can cause severe skin burns and eye damage . Safety measures include wearing suitable protective equipment, avoiding inhalation of vapour or mist, and washing hands and face thoroughly after handling . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
[3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFJVIASOJLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972046 | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Bicyclo[2.2.1]heptanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(aminomethyl)norbornane | |
CAS RN |
56602-77-8 | |
Record name | Bicyclo(2.2.1)heptanedimethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptanebis(methylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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